6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound known for its broad-spectrum antiproliferative activity. This compound has shown significant potential in medicinal chemistry, particularly in the development of anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the reaction of thiourea, acetone, and 4-fluorobenzoyl bromide. The reaction conditions often include the use of solvents like ethanol or methanol, and the process is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its antiproliferative activity against various cancer cell lines.
Medicine: Potential use in the development of anticancer drugs.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. The compound targets various signaling pathways, including those involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also exhibit significant biological activities, including antimycobacterial and anticancer properties.
Fluorobenzylimidazole derivatives: Known for their photoelectric properties and potential use in LED materials.
Uniqueness
6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide stands out due to its broad-spectrum antiproliferative activity and its potential as a lead compound in the development of new anticancer agents. Its unique structure allows for various chemical modifications, enhancing its biological activity and specificity .
Biological Activity
6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound belonging to the imidazothiazole class, characterized by a complex structure that includes a fluorophenyl group, a methoxyphenyl group, and an ethyl chain. Its unique molecular configuration suggests potential biological activities, particularly in the field of cancer therapeutics. This article aims to explore its biological activity based on available research findings.
- Molecular Formula : C22H19FN4O3S
- Molecular Weight : Approximately 438.5 g/mol
- CAS Number : 1049346-16-8
The presence of the fluorine atom is significant as it enhances the compound's stability and lipophilicity, which are crucial for its interaction with biological targets.
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant biological activities. Specifically, this compound has shown potential in:
- Inhibiting Cell Proliferation : The compound has demonstrated efficacy in reducing the proliferation of various cancer cell lines.
- Inducing Apoptosis : It triggers programmed cell death in malignant cells, which is a desirable property in anticancer agents.
The mechanism typically involves interactions with specific molecular targets such as enzymes or receptors that modulate critical signaling pathways related to cell growth and survival.
Biological Activity Data
The following table summarizes some key findings from studies on similar compounds and their biological activities:
Compound Name | Structure Features | Biological Activity | IC50 Values |
---|---|---|---|
6-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide | Chlorine instead of fluorine | Similar anticancer properties | IC50 ~ 5 µM |
6-(4-methylphenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide | Methyl group substituent | Variations in lipophilicity affecting absorption | IC50 ~ 10 µM |
N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | Acetamido group present | Enhanced solubility and bioavailability | IC50 ~ 7 µM |
These findings suggest that structural modifications can influence the biological activity of imidazothiazole derivatives significantly.
Study on Antitumor Activity
A study evaluated various imidazothiazole derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited promising antitumor activity with IC50 values ranging from 0.59 to 5 µM across different cell lines . The study highlighted that these compounds inhibited phosphorylation of focal adhesion kinase (FAK), a target implicated in cancer progression.
Mechanistic Insights
Another investigation focused on the interaction of imidazothiazole derivatives with specific molecular targets. The results demonstrated that these compounds could modulate pathways involved in apoptosis and cell cycle regulation. For instance, they were found to enhance the expression of key transporters like human equilibrative nucleoside transporter-1 (hENT-1), which may improve drug efficacy when used in combination therapies .
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-27-19-5-3-2-4-15(19)10-11-23-20(26)18-13-28-21-24-17(12-25(18)21)14-6-8-16(22)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTXTUVSIFHHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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